molecular formula C15H13F2NO2 B5697340 N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5697340
M. Wt: 277.27 g/mol
InChI Key: SAUCFRMQUANKAQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-methylphenol.

    Formation of Intermediate: The 3,4-difluoroaniline is reacted with chloroacetyl chloride to form N-(3,4-difluorophenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Temperature Control: Maintaining reaction temperatures between 0°C to 50°C to ensure optimal yield.

    Purification: Techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(3,4-difluorophenyl)-2-(2-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUCFRMQUANKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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